molecular formula C16H25NO3S B602933 [(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1155620-67-9

[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B602933
CAS No.: 1155620-67-9
M. Wt: 311.4g/mol
InChI Key: CUEQTXSNQJNNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound with the molecular formula C16H25NO3S. This compound is characterized by the presence of a cyclohexyl group, a benzenesulfonamide moiety, and a hydroxymethylpropyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of [(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-cyclohexyl-N-[1-(carboxymethyl)propyl]benzenesulfonamide.

    Reduction: Formation of 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzeneamine.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-[1-(hydroxymethyl)propyl]urea: Similar structure but with a urea moiety instead of a sulfonamide.

    4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzeneamine: Similar structure but with an amine group instead of a sulfonamide.

Uniqueness

[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to its combination of a cyclohexyl group, a benzenesulfonamide moiety, and a hydroxymethylpropyl substituent. This unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific research applications.

Properties

IUPAC Name

4-cyclohexyl-N-(1-hydroxybutan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-2-15(12-18)17-21(19,20)16-10-8-14(9-11-16)13-6-4-3-5-7-13/h8-11,13,15,17-18H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEQTXSNQJNNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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